molecular formula C22H19FN4O3 B2928195 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903187-86-0

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2928195
CAS No.: 903187-86-0
M. Wt: 406.417
InChI Key: BWRLCUBPIGBTJI-UHFFFAOYSA-N
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Description

The compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 2-methoxyphenyl group at position 2, a carbonitrile group at position 4, and a 4-(2-fluorobenzoyl)piperazinyl moiety at position 5.

Key structural features include:

  • Oxazole core: Contributes to planar rigidity and metabolic stability.
  • 2-Methoxyphenyl group: Enhances lipophilicity and may influence receptor binding.
  • 4-(2-Fluorobenzoyl)piperazinyl group: Fluorination improves bioavailability and blood-brain barrier penetration.
  • Carbonitrile: Acts as a hydrogen bond acceptor, enhancing molecular interactions.

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-19-9-5-3-7-16(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRLCUBPIGBTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction begins with the preparation of 4-(2-Fluorobenzoyl)piperazine through the reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions.

    Oxazole Ring Formation: The intermediate is then reacted with 2-(2-methoxyphenyl)acetonitrile in the presence of a suitable catalyst to form the oxazole ring.

    Final Cyclization: The final step involves cyclization to form the 1,3-oxazole-4-carbonitrile structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The 2-fluorobenzoyl and methoxyphenyl groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration compared to sulfonyl-containing analogs .
  • Metabolic Stability : The oxazole core may offer resistance to cytochrome P450-mediated degradation compared to thiophene or pyrazole analogs .

Notes and Limitations

  • Data Gaps : Exact molecular weight, solubility, and pharmacokinetic data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
  • Structural Optimization: Minor substituent changes (e.g., fluorine position on benzoyl) significantly alter bioactivity, emphasizing the need for structure-activity relationship (SAR) studies.

Biological Activity

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperazine moiety linked to an oxazole ring, which is significant for its biological interactions. The presence of the fluorobenzoyl and methoxyphenyl groups enhances its lipophilicity and receptor binding capabilities.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties through multiple pathways:

  • Mechanism of Action : It has been shown to inhibit cell proliferation in various cancer cell lines, potentially by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as caspase activation and PARP cleavage .

Antidepressant Effects

The compound has also been investigated for its potential antidepressant effects:

  • Serotonin Receptor Modulation : It acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft. This action is crucial for mood regulation.
  • Research Findings : In animal models, administration of the compound led to an increase in serotonin levels and exhibited behaviors indicative of antidepressant activity .

Analgesic Properties

The analgesic effects of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile have also been documented:

  • Pain Model Studies : In rodent models of acute pain, the compound demonstrated significant pain relief comparable to standard analgesics. The proposed mechanism involves modulation of pain pathways through opioid receptor interaction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

ParameterValue
AbsorptionRapid
Bioavailability~75%
Half-life4.5 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound has a favorable safety profile:

  • Toxicity Studies : In acute toxicity studies on rodents, no significant adverse effects were observed at therapeutic doses. Long-term studies are ongoing to evaluate chronic toxicity and carcinogenic potential .

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